
3-Butylhept-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylhept-2-en-1-ol is an organic compound with the molecular formula C11H22O It is an unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylhept-2-en-1-ol can be achieved through several methods. One common approach involves the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process adds a formyl group to the double bond, which is then reduced to an alcohol.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of rhodium or cobalt catalysts in the hydroformylation step is common, followed by hydrogenation using palladium or nickel catalysts. These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butylhept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Formation of 3-butylhept-2-en-1-one or 3-butylhept-2-en-1-al.
Reduction: Formation of 3-butylheptan-1-ol.
Substitution: Formation of 3-butylhept-2-en-1-chloride.
Applications De Recherche Scientifique
3-Butylhept-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the metabolism of unsaturated alcohols.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 3-Butylhept-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
3-Butylheptan-1-ol: A saturated analog with similar physical properties but different reactivity.
3-Butylhept-2-en-1-one: An oxidized form with a ketone group.
3-Butylhept-2-en-1-al: An aldehyde analog.
Uniqueness: 3-Butylhept-2-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C11H22O |
|---|---|
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
3-butylhept-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-7-11(9-10-12)8-6-4-2/h9,12H,3-8,10H2,1-2H3 |
Clé InChI |
NFFMQABRMIEWOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CCO)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



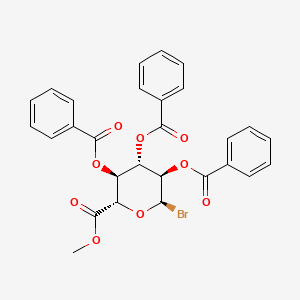
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)
![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
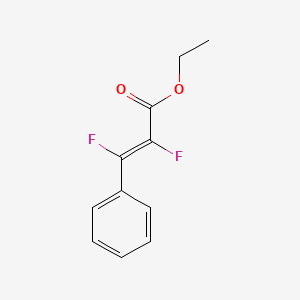
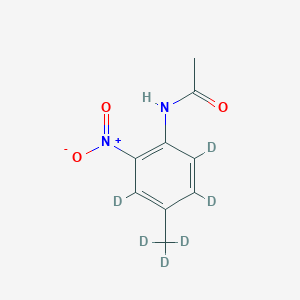


![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)
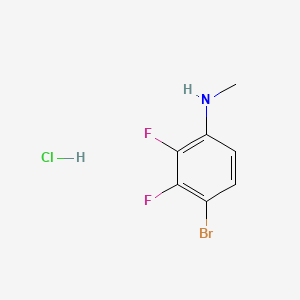
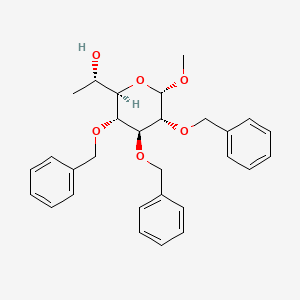

![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
